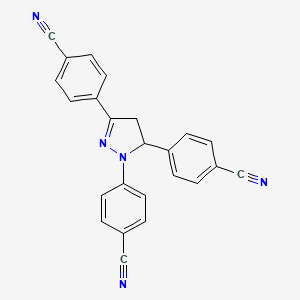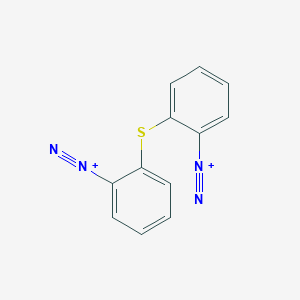
2,2'-Sulfanediyldi(benzene-1-diazonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfanediyldi(benzene-1-diazonium) is an organic compound that features two diazonium groups attached to benzene rings, which are connected by a sulfur atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediyldi(benzene-1-diazonium) typically involves the diazotization of 2,2’-sulfanediyldianiline. This process includes the reaction of the amine groups with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ions formed.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfanediyldi(benzene-1-diazonium) follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfanediyldi(benzene-1-diazonium) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: These reactions often involve phenol or aniline derivatives in alkaline conditions, with the reaction mixture cooled to maintain the stability of the diazonium compound.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, which are widely used as dyes and pigments.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfanediyldi(benzene-1-diazonium) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-Sulfanediyldi(benzene-1-diazonium) primarily involves its diazonium groups. These groups can undergo electrophilic substitution reactions, where the diazonium ion acts as an electrophile and reacts with nucleophiles. The sulfur atom in the compound can also influence its reactivity by stabilizing the diazonium ions and facilitating the formation of intermediates in coupling reactions .
Vergleich Mit ähnlichen Verbindungen
2,2’-Sulfanediyldi(benzene-1-diazonium) can be compared with other diazonium compounds, such as benzenediazonium chloride and 4-nitrobenzenediazonium tetrafluoroborate. While these compounds share similar reactivity due to the presence of diazonium groups, 2,2’-Sulfanediyldi(benzene-1-diazonium) is unique because of the sulfur bridge connecting the benzene rings. This structural feature can enhance its stability and reactivity in certain reactions .
List of Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,2’-Sulfanediyldianiline (precursor)
Eigenschaften
CAS-Nummer |
89455-65-2 |
|---|---|
Molekularformel |
C12H8N4S+2 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
2-(2-diazoniophenyl)sulfanylbenzenediazonium |
InChI |
InChI=1S/C12H8N4S/c13-15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)16-14/h1-8H/q+2 |
InChI-Schlüssel |
BGTBWZQSUSHBQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+]#N)SC2=CC=CC=C2[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


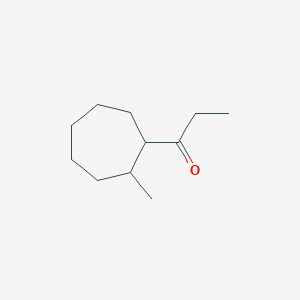
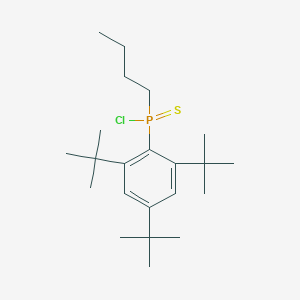
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
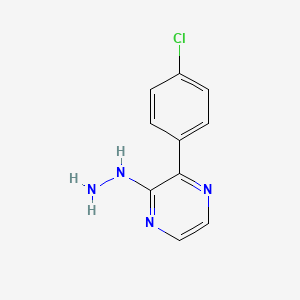
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
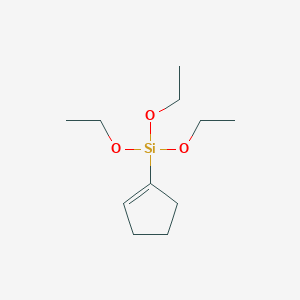
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
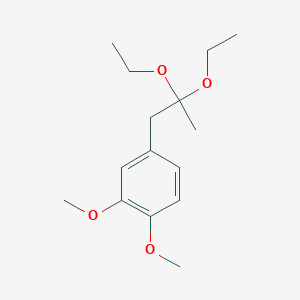
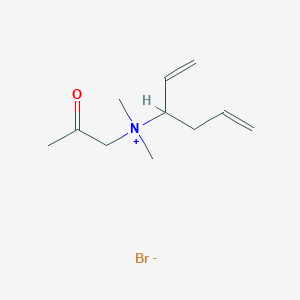
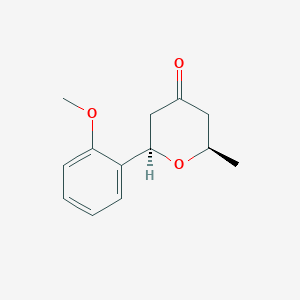
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)

